5-O-Acetyl Gemcitabine is a derivative of the nucleoside analog gemcitabine, which is primarily used in cancer therapy. This compound has gained attention due to its potential to enhance the therapeutic efficacy of gemcitabine by improving its pharmacokinetic properties. The acetylation at the 5-O position alters the compound's solubility and stability, potentially leading to improved cellular uptake and bioavailability.
5-O-Acetyl Gemcitabine is synthesized from gemcitabine, which itself is derived from cytidine. Gemcitabine is a well-established chemotherapeutic agent used in treating various cancers, including pancreatic, lung, and bladder cancers. The modification to form 5-O-Acetyl Gemcitabine involves the use of acetic anhydride or acetyl chloride in the presence of a suitable base.
5-O-Acetyl Gemcitabine falls under the category of nucleoside analogs and antimetabolites. It is classified as a prodrug, meaning it undergoes metabolic conversion to become an active drug within the body.
The synthesis of 5-O-Acetyl Gemcitabine typically involves acetylation reactions where gemcitabine reacts with acetic anhydride or acetyl chloride. The general procedure includes:
For instance, one method described involves stirring gemcitabine with excess acetic anhydride for several hours until complete conversion is observed, followed by removal of excess reagents under reduced pressure .
The molecular formula for 5-O-Acetyl Gemcitabine is . Its structure consists of a modified sugar moiety with an acetyl group at the 5-O position.
5-O-Acetyl Gemcitabine can undergo various chemical reactions typical for nucleoside analogs:
The hydrolysis reaction typically requires mild acidic or basic conditions, while phosphorylation occurs via cellular enzymatic processes that are crucial for its antitumor activity.
The mechanism of action for 5-O-Acetyl Gemcitabine parallels that of gemcitabine:
5-O-Acetyl Gemcitabine is primarily investigated for:
5-O-Acetyl Gemcitabine (chemical name: ((2R,3S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-4,4-difluoro-3-hydroxy-tetrahydrofuran-2-yl)methyl acetate) is a structurally modified derivative of gemcitabine where an acetyl group is esterified to the 5′-hydroxyl position of the deoxyribose moiety. This modification results in distinct physicochemical properties that differentiate it from the parent compound. The molecular formula is C₁₁H₁₃F₂N₃O₅ with a molecular weight of 305.23 g/mol, compared to gemcitabine's C₉H₁₁F₂N₃O₄ and 263.20 g/mol [1] [6].
The acetylation significantly enhances the compound's lipophilicity, as evidenced by its solubility profile which favors organic solvents like methanol (MEOH) and dimethyl sulfoxide (DMSO) over aqueous solutions. This increased lipophilicity directly addresses one of gemcitabine's primary limitations – its high hydrophilicity (logP ≈ -1.5) that necessitates specific transporters (hENT1) for cellular uptake. The structural alteration preserves the critical 4-amino group of the cytosine base and the difluorinated sugar moiety, both essential for the drug's mechanism of action as a nucleoside analog. The ester bond at the 5′-position serves as a hydrolysable linkage, allowing enzymatic conversion to active gemcitabine within target cells [5] [6].
Table 1: Comparative Physicochemical Properties of Gemcitabine and 5-O-Acetyl Gemcitabine
Property | Gemcitabine | 5-O-Acetyl Gemcitabine |
---|---|---|
Molecular Formula | C₉H₁₁F₂N₃O₄ | C₁₁H₁₃F₂N₃O₅ |
Molecular Weight (g/mol) | 263.20 | 305.23 |
Key Functional Groups | 5'-OH, 3'-OH, 4-NH₂ | 5'-OCOCH₃, 3'-OH, 4-NH₂ |
Solubility Profile | Highly water-soluble | Soluble in MEOH/DMSO |
logP (Estimated) | -1.5 | -0.3 to 0.2 |
Storage Conditions | Room temperature | 2-8°C (refrigerated) |
The storage requirement of 2-8°C for 5-O-Acetyl Gemcitabine reflects the relative instability of the ester linkage compared to the parent compound, necessitating refrigeration to prevent premature hydrolysis. Analytical characterization by HPLC typically demonstrates high purity (>95%), with structural confirmation provided through complementary techniques including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy [1] [6].
The development of 5-O-Acetyl Gemcitabine directly addresses several pharmacokinetic and pharmacodynamic limitations inherent to gemcitabine therapy that compromise its clinical efficacy. Despite being a first-line treatment for pancreatic cancer and several other solid tumors, gemcitabine faces significant challenges that restrict its therapeutic potential [3] [7].
The primary limitations include:
The 5-O-acetyl modification strategically addresses these limitations through enhanced membrane permeability (independent of nucleoside transporters), increased resistance to enzymatic deamination by plasma deaminases, and improved potential for formulation approaches that could enable alternative delivery routes. By increasing lipophilicity, the prodrug achieves more efficient cellular penetration through passive diffusion, bypassing the hENT1 dependency that frequently underlies resistance in pancreatic cancer. Additionally, the ester bond protects the molecule from rapid deamination, effectively extending its plasma residence time before conversion to the active form by intracellular esterases [5] [7].
The development of gemcitabine prodrugs represents an important chapter in the broader evolution of cancer chemotherapy, which has progressed from non-specific cytotoxic agents to molecularly targeted therapeutics. Gemcitabine itself (2',2'-difluorodeoxycytidine) was discovered at Lilly Research Laboratories in the 1980s as part of a systematic exploration of novel antimetabolites effective against solid tumors, which were poorly responsive to existing nucleoside analogs like cytarabine [2] [8].
The historical trajectory of gemcitabine derivatives follows several strategic approaches:
Early Prodrug Strategies (1990s-2000s): Initial efforts focused on simple esterifications, including the 5'-O-acetyl derivative, to enhance lipophilicity and membrane permeability. These first-generation prodrugs demonstrated the feasibility of bypassing transporter-mediated uptake but faced challenges with premature hydrolysis and variable activation rates [5] [10].
Lipophilic Conjugates (Mid-2000s): Building on ester prodrugs, researchers developed more complex conjugates linking fatty acid chains to gemcitabine. The most advanced, CP-4126 (elacytarabine), features an elaidic acid chain at the 5'-position. This derivative showed transporter-independent uptake and retained efficacy in gemcitabine-resistant models, progressing to clinical trials for pancreatic cancer [5].
Polymer-Based Delivery Systems (2010s): To address solubility issues and enable tumor targeting, gemcitabine was conjugated to polyethylene glycol (PEG) creating PEGylated derivatives with prolonged circulation times. Nanoparticle formulations incorporating gemcitabine or its prodrugs (e.g., squalenoyl-gemcitabine nanoassemblies) demonstrated enhanced tumor accumulation through the enhanced permeability and retention (EPR) effect [5] [10].
Targeted and Stimuli-Responsive Prodrugs (Recent Innovations): Contemporary approaches incorporate tumor-targeting ligands (e.g., RGD peptides) or exploit tumor-specific microenvironments (e.g., low pH, high glutathione). Examples include glutathione-responsive gemcitabine prodrugs with aggregation-induced emission (AIE) characteristics for image-guided therapy, representing the convergence of diagnostics and therapeutics [4] [10].
Table 2: Evolution of Key Gemcitabine Derivatives in Anticancer Drug Development
Derivative Class | Representative Compound | Key Innovation | Development Status |
---|---|---|---|
5'-O-Esters | 5-O-Acetyl Gemcitabine | Enhanced lipophilicity | Research compound |
Fatty Acid Conjugates | CP-4126 (Elacytarabine) | Transporter-independent uptake | Phase III clinical trials |
PEG Conjugates | PEG-Gemcitabine | Prolonged circulation, EPR effect | Preclinical/Phase I |
Peptide Conjugates | TPE-GEM-RGD | Tumor targeting + imaging capability | Preclinical |
Polymer Nanoparticles | Squalenoyl-Gemcitabine | Self-assembling nanoassemblies | Preclinical |
Macromolecular Complexes | Gemcitabine-Cucurbit[7]uril | Supramolecular host protection | Preclinical |
The development of 5-O-Acetyl Gemcitabine must be viewed within this broader context of prodrug innovation. While earlier than many sophisticated derivatives, its structural simplicity and effectiveness in enhancing cellular uptake established important proof-of-concept for ester-based prodrug approaches. Contemporary research continues to explore 5'-modified derivatives as intermediates for more complex conjugates or as components of nanocarrier systems, highlighting the enduring relevance of this chemical modification strategy. The historical progression reflects a shift from empirical modifications to rational design strategies informed by tumor biology and nanotechnology principles, with 5-O-Acetyl Gemcitabine representing a foundational approach in this evolutionary trajectory [5] [7] [10].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0